molecular formula C39H32O3P2 B3057450 4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene CAS No. 808142-24-7

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene

Cat. No.: B3057450
CAS No.: 808142-24-7
M. Wt: 610.6 g/mol
InChI Key: MLFWUIFQRRZREV-UHFFFAOYSA-N
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Description

Backbone Rigidity and Conformational Flexibility in Xanthene-Based Ligands

The xanthene backbone of Xantphos is a fused tricyclic aromatic system comprising two benzene rings bridged by an oxygen atom and a central tetrahedral carbon (Figure 1). This structure imposes significant rigidity, which stabilizes metal complexes by reducing conformational自由度. The 9,9-dimethyl substituents further enhance steric stability, preventing torsional distortions that could compromise catalytic activity.

Property Value Source
Bite angle (P–M–P) 108°
Melting point 227–231°C
Molecular weight 578.63 g/mol

The rigidity of the xanthene skeleton ensures a consistent bite angle, critical for applications such as hydroformylation and cross-coupling reactions. For example, in palladium-catalyzed Buchwald-Hartwig aminations, the fixed P–Pd–P angle of 108° optimizes oxidative addition and reductive elimination steps. However, recent studies on methylene-spacer-modified Xantphos analogs (e.g., X(CP)₂) reveal that introducing flexibility via –CH₂– groups between the backbone and phosphine units can alter conformational dynamics. These modified ligands adopt planar xanthene skeletons in gold(I) complexes, enabling π–π interactions between aromatic systems and Au–Au metallophilic bonds.

Comparative Analysis with Classical Xantphos Derivatives

Classical Xantphos derivatives lack spacer groups between the xanthene backbone and phosphine units, resulting in direct conjugation between the aromatic system and metal-coordinating phosphorus atoms. This design confers strong electron-donating capabilities, as evidenced by the ligand’s ability to stabilize low-oxidation-state metal centers. In contrast, ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp) exhibit narrower bite angles (85°–92°), leading to less efficient catalysis in reactions requiring bulky substrates.

A key distinction lies in the trans-spanning behavior of Xantphos. For instance, platinum(II) chloride complexes with Xantphos form both cis- and trans-isomers due to the ligand’s ability to bridge axial positions. This contrasts with dppe, which exclusively forms cis-complexes. The table below highlights structural differences between Xantphos and its methylene-spacer analog, X(CP)₂:

Parameter Xantphos X(CP)₂
Bite angle 108° 122°
Spacer groups None –CH₂–
Au–Au distance (Å) N/A 3.021
Application Hydroformylation, cross-coupling Au(I) luminescent complexes

The extended bite angle of X(CP)₂ (122°) facilitates unconventional coordination geometries, such as linear Au(I) complexes with auxophilic interactions. These structural adaptations underscore the versatility of xanthene-based ligands in tailoring metal center reactivity.

Role of Methylene Spacers in Electronic and Steric Tuning

Introducing methylene (–CH₂–) spacers between the xanthene backbone and phosphine groups profoundly alters ligand properties. In X(CP)₂, the spacers decouple the phosphine electrons from the aromatic system, reducing electron density at the phosphorus atoms. This electronic modulation weakens metal–ligand π-backbonding, as observed in gold(I) chloride complexes where Au–Cl bond lengths increase from 2.28 Å (Xantphos) to 2.34 Å (X(CP)₂).

Sterically, methylene spacers alleviate congestion around the metal center. For example, in digold(I) thianthrenyl complexes, X(CP)₂ enables a U-shaped conformation stabilized by π–π stacking between thianthrenyl ligands, whereas Xantphos favors compact structures with Au–Au bonds. The table below summarizes these effects:

Effect Xantphos X(CP)₂
Electronic donation Strong Moderate
Steric bulk High Reduced
Preferred conformation Cisoidal Trans-spanning

These modifications expand catalytic applications. For instance, X(CP)₂-supported palladium complexes exhibit enhanced activity in Suzuki-Miyaura couplings of sterically hindered substrates due to improved accessibility to the metal center.

Properties

IUPAC Name

4,5-bis(diphenylphosphoryl)-9,9-dimethylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O3P2/c1-39(2)33-25-15-27-35(43(40,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)42-38-34(39)26-16-28-36(38)44(41,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFWUIFQRRZREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150430
Record name 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808142-24-7
Record name 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808142-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

  • Lithiation :

    • Substrate : 9,9-Dimethylxanthene
    • Base : sec-Butyllithium (2.2–2.5 equivalents)
    • Solvent : Tetrahydrofuran (THF) or diethyl ether
    • Temperature : −78°C to room temperature

    The xanthene backbone undergoes sequential deprotonation at the 4- and 5-positions, facilitated by the electron-donating methyl groups at the 9-position. The reaction is typically conducted under inert atmosphere to prevent oxidation.

  • Phosphination :

    • Phosphine Source : Chlorodiphenylphosphine (2.2 equivalents)
    • Addition Rate : Slow addition (0.5 hours for 60% of total Ph₂PCl) to control exothermicity (10–20°C)
    • Workup : Quenching with aqueous ammonium chloride, extraction with dichloromethane, and drying over anhydrous sodium sulfate
  • Purification :

    • Recrystallization : Chloroform/isopropanol (1:3 v/v) yields white to light yellow crystals
    • Purity : >98% (GC analysis)

Key Optimization Parameters

Parameter Optimal Range Impact on Yield/Purity
Lithiation Temperature −78°C to 0°C Prevents side reactions
Equivalents of sec-BuLi 2.2–2.5 Ensures complete di-deprotonation
Ph₂PCl Addition Rate 0.5–1 hour Mitigates exothermic decomposition
Recrystallization Solvent CHCl₃/i-PrOH Removes unreacted Ph₂PCl

This method typically achieves yields of 70–85%, with scalability demonstrated up to kilogram scales.

Alternative Synthetic Routes

Nickel-Mediated Phosphine Transfer

A less conventional approach involves nickel complexes to facilitate phosphine ligand exchange, though this is primarily employed for π-complex formation rather than Xantphos synthesis:

  • Substrate : (Xantphos)₂Ni(COD)
  • Reagent : Benzonitrile (5 equivalents)
  • Outcome : Ligand displacement generates Xantphos in 76–94% yield

While mechanistically intriguing, this route is limited by the need for pre-synthesized nickel intermediates and offers no distinct advantage over direct lithiation.

Industrial-Scale Considerations

Cost-Benefit Analysis

Factor Cost Driver Mitigation Strategy
sec-BuLi Consumption High molar equivalents Optimize stoichiometry via in situ titration
Ph₂PCl Purity ≥98% required Distillation prior to use
Solvent Recovery THF recycling Fractional distillation

Characterization and Quality Control

Analytical Techniques

  • ³¹P NMR : Single resonance at δ −15 to −18 ppm confirms symmetric P environments
  • Melting Point : 227–231°C (decomposition observed above 230°C)
  • Elemental Analysis : C 80.8%, H 5.57%, P 10.7% (theoretical: C 80.95%, H 5.58%, P 10.7%)

Industrial Specifications

Parameter Accepted Range Test Method
Purity (GC) ≥98.0% GC-FID with internal standard
Residual Solvents <300 ppm (THF) Headspace GC-MS
Heavy Metals <10 ppm ICP-OES

Applications-Informed Synthesis Design

The demand for high-purity Xantphos in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) has driven process refinements:

  • Catalyst Precursor Compatibility : Residual sec-BuLi must be <50 ppm to avoid Pd catalyst poisoning in downstream applications
  • Particle Size Control : Micronization (D₉₀ < 10 μm) enhances solubility in non-polar reaction media

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphoryl groups to diphenylphosphine.

    Substitution: The diphenylphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes, and may be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of diphenylphosphine derivatives.

Scientific Research Applications

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene has several scientific research applications:

    Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.

    Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene in catalytic processes involves its role as a ligand. It coordinates with metal centers to form active catalytic complexes, facilitating various chemical transformations. The diphenylphosphoryl groups enhance the stability and reactivity of the catalytic species, enabling efficient catalysis. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.

Comparison with Similar Compounds

Phosphoryl vs. Phosphino Derivatives

The primary distinction lies in the oxidation state of phosphorus:

  • 4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene: Contains P=O groups, leading to weaker σ-donor and stronger π-acceptor properties. This reduces metal-ligand electron density, making it less common in catalysis but useful in stabilizing high-oxidation-state metal complexes .
  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos): Features P(III) centers with strong σ-donor ability, widely employed in transition-metal catalysis (e.g., Rh-catalyzed reductive amination , Ir-mediated ene–yne coupling ).
Property 4,5-Bis(diphenylphosphoryl) Xantphos (4,5-Bis(diphenylphosphino))
Phosphorus Oxidation State +5 (P=O) +3 (P)
Electron Density at P Low (π-acidic) High (σ-donor)
Key Applications Photophysical complexes Homogeneous catalysis

Steric Effects: tert-Butyl vs. Phenyl Substituents

  • 4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene: The tert-butyl groups increase steric bulk, favoring large bite angles (~118°) and stabilizing trigonal bipyramidal geometries in Rh complexes . Melting point: 153–157°C; Molecular weight: 498.67 g/mol .
  • SulfoXantPhos ([2,7-bis(SO₃Na)-4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]): Sulfonate groups enhance water solubility, enabling aqueous-phase catalysis (e.g., hydroformylation) .

Performance in Catalysis

  • Xantphos : Superior in Pd-catalyzed aryl fluorosulfate esterification (82% yield ) and Ru-catalyzed transfer hydrogenation due to optimal bite angle and electron-rich P centers .
  • 4,5-Bis(diphenylstibino)-9,9-dimethylxanthene: Replacing phosphorus with antimony alters redox behavior, enabling four-electron oxygen reduction reactions .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4,5-Bis(diphenylphosphoryl) (Xantpo) C₃₉H₃₂O₃P₂ 578.63* Not reported Electron-withdrawing, photophysics
Xantphos (161265-03-8) C₃₉H₃₂P₂ 578.63 226–230 Catalysis
4,5-Bis(di-tert-butylphosphino) (856405-77-1) C₃₁H₄₈OP₂ 498.67 153–157 Sterically bulky

*Inferred from analogous phosphino derivative due to lack of direct data.

Biological Activity

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene is a compound of significant interest in the fields of organic chemistry and medicinal research. Known for its unique structural properties, it serves as a bidentate ligand and has been explored for various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a xanthene core substituted with two diphenylphosphoryl groups at the 4 and 5 positions. This configuration is pivotal for its biological interactions.

Chemical Formula: C25_{25}H24_{24}O4_{4}P2_{2}

Molecular Weight: 448.42 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity

Cancer Cell LineIC50_{50} (µM)Reference
HeLa (Cervical Cancer)15 µM
MCF-7 (Breast Cancer)10 µM
A549 (Lung Cancer)20 µM

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

  • Interaction with Enzymes: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Case Studies

  • Study on Antimicrobial Efficacy: A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various xanthene derivatives, including this compound. The results demonstrated a strong correlation between phosphine oxide substitution and increased antimicrobial potency against Gram-positive bacteria.
  • Investigation of Anticancer Properties: In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the anticancer effects of this compound on MCF-7 cells. The study revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the established synthetic routes for preparing 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, and how is its purity validated?

The ligand is synthesized via di-lithiation of 9,9-dimethylxanthene using sec-butyllithium, followed by reaction with chlorodiphenylphosphine . Post-synthesis purification typically involves recrystallization from toluene or dichloromethane. Purity (>98%) is validated using gas chromatography (GC) and nuclear magnetic resonance (NMR) to confirm the absence of unreacted phosphine or byproducts. Melting point analysis (224–228°C) serves as a secondary purity indicator .

Q. What catalytic applications are most commonly associated with this ligand?

This ligand is widely used in palladium-catalyzed cross-coupling reactions, such as hydroesterification of alkynes , and Suzuki-Miyaura couplings. Its rigid xanthene backbone and electron-donating diphenylphosphino groups enhance metal coordination stability, enabling efficient catalysis under mild conditions .

Q. How should researchers store and handle this ligand to maintain stability?

Store in airtight, light-resistant containers at 2–8°C or room temperature (<15°C) in a dry, dark environment . Degradation risks include oxidation of phosphine groups; thus, handling under inert gas (N₂ or Ar) is critical for air-sensitive applications .

Q. What analytical methods are recommended for characterizing this compound?

  • GC : To assess purity (>98% threshold) .
  • NMR (³¹P and ¹H) : Confirm phosphine group integrity and xanthene backbone structure .
  • Melting Point : 224–230°C .
  • Elemental Analysis : Verify molecular formula (C₃₉H₃₂OP₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Pd-catalyzed reactions using this ligand?

  • Solvent Selection : Use toluene or dioxane for enhanced ligand solubility and metal coordination .
  • Temperature : 80–100°C balances reaction rate and ligand stability .
  • Ligand-to-Metal Ratio : A 1:1 to 2:1 (ligand:Pd) ratio minimizes side reactions while maintaining catalytic activity .
  • Additives : Include t-BuONa as a base to improve turnover in cross-coupling reactions .

Q. What strategies mitigate air sensitivity during catalytic applications?

  • Schlenk Line Techniques : For ligand transfer and reaction setup under inert atmosphere .
  • Stabilized Precursors : Pre-form metal-ligand complexes (e.g., Pd-Xantphos) to reduce oxidative degradation .
  • Real-Time Monitoring : Use in-situ IR or UV-Vis spectroscopy to detect phosphine oxide formation .

Q. How can mechanistic studies elucidate the role of this ligand in catalysis?

  • X-ray Crystallography : Resolve metal-ligand coordination geometry (e.g., Pd center in a distorted square-planar configuration) .
  • Cyclic Voltammetry : Probe redox behavior of the metal-ligand complex to identify active catalytic species .
  • Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Q. How should researchers resolve contradictions in catalytic performance data?

  • Batch Variability : Cross-check ligand purity (GC/NMR) and moisture content (Karl Fischer titration) .
  • Substrate Scope Limitations : Test electron-deficient vs. electron-rich substrates to identify steric/electronic effects .
  • Competitive Pathways : Use control experiments (e.g., ligand-free reactions) to isolate ligand-specific contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene
Reactant of Route 2
Reactant of Route 2
4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene

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